molecular formula C15H22ClNO3 B1424549 Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219981-47-1

Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1424549
CAS No.: 1219981-47-1
M. Wt: 299.79 g/mol
InChI Key: ULDMWVIVOQPTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is identified as a potential impurity in the synthesis of Raloxifene hydrochloride, a selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Halogenated reagents, such as bromoethane or chloroform.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as an impurity in the synthesis of Raloxifene hydrochloride.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of osteoporosis and breast cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its role as an impurity in Raloxifene hydrochloride synthesis, it may interact with estrogen receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride: This compound has a similar structure but differs in the position of the piperidinyl group on the aromatic ring.

    Methyl 3-(2-(piperidin-2-yl)ethoxy)benzoate hydrochloride: Another similar compound with slight variations in the piperidinyl group positioning.

Uniqueness

Its role as an impurity in the synthesis of Raloxifene hydrochloride also sets it apart from other similar compounds.

Properties

IUPAC Name

methyl 3-(2-piperidin-2-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)12-5-4-7-14(11-12)19-10-8-13-6-2-3-9-16-13;/h4-5,7,11,13,16H,2-3,6,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDMWVIVOQPTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-47-1
Record name Benzoic acid, 3-[2-(2-piperidinyl)ethoxy]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.